(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine
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Overview
Description
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine is a chiral amine compound with a unique structure that includes a trifluoromethyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Ethanamine Moiety: The ethanamine moiety can be introduced through reductive amination or other amination reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with unique properties, such as fluorinated polymers.
Biological Research: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The tetrahydropyran ring provides structural rigidity and influences the compound’s overall conformation .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine: Similar structure but lacks the trifluoromethyl group.
Tetrahydropyran: Contains the tetrahydropyran ring but lacks the ethanamine and trifluoromethyl groups.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but lacks the tetrahydropyran ring.
Uniqueness
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine is unique due to the combination of the trifluoromethyl group and the tetrahydropyran ring, which imparts distinct physicochemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H12F3NO |
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Molecular Weight |
183.17 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2/t6-/m0/s1 |
InChI Key |
WCFHFGFGUVXTPA-LURJTMIESA-N |
Isomeric SMILES |
C1COCCC1[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1COCCC1C(C(F)(F)F)N |
Origin of Product |
United States |
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